molecular formula C20H17NO B8520922 N-benzyl 3-phenylbenzamide

N-benzyl 3-phenylbenzamide

Cat. No.: B8520922
M. Wt: 287.4 g/mol
InChI Key: GWMYZHUJHAONTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Benzamide (B126) Derivative in Organic and Medicinal Chemistry Research

The benzamide functional group, consisting of a benzene (B151609) ring attached to an amide, is a privileged scaffold in medicinal chemistry. This structural motif is present in numerous approved drugs and clinical candidates, valued for its metabolic stability and its ability to form crucial hydrogen bonds with biological targets such as enzymes and receptors.

N-benzyl 3-phenylbenzamide is a specific derivative within this class. Its structure is defined by three key components:

The Benzamide Core : Provides the fundamental framework known for its favorable biological interaction potential.

The N-benzyl Group : The addition of a benzyl (B1604629) substituent on the amide nitrogen introduces a flexible, lipophilic component that can explore deeper hydrophobic pockets in target proteins.

The combination of these features makes this compound a noteworthy subject for chemical synthesis and structural analysis.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₂₀H₁₇NO
Molecular Weight 287.36 g/mol
IUPAC Name N-benzyl-3-phenylbenzamide

| CAS Number | 150246-30-5 |

Significance as a Research Scaffold for Therapeutic Agent Development

While specific biological activity studies on this compound are not extensively documented in public literature, the N-benzyl benzamide scaffold it belongs to has been investigated as a foundation for developing new therapeutic agents. Researchers have synthesized and evaluated libraries of N-benzyl benzamide derivatives for various biological activities, particularly in the context of neurodegenerative diseases.

For instance, studies have explored N-benzyl benzamide derivatives as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are key targets in the management of Alzheimer's disease. The research indicates that the N-benzyl benzamide framework can be systematically modified to achieve potent and selective inhibition of these enzymes. The findings from these studies underscore the potential of this chemical class as a starting point for drug discovery programs.

Table 2: Examples of N-benzyl Benzamide Derivatives as Cholinesterase Inhibitors

Compound Target Enzyme Inhibitory Potency (IC₅₀)
Compound III (Du, et al.) mdpi.com Butyrylcholinesterase (BChE) 0.08 nM
Compound IV (Du, et al.) mdpi.com Butyrylcholinesterase (BChE) 0.039 nM

| Compound V (Gao, et al.) mdpi.com | Acetylcholinesterase (AChE) | 2.49 µM |

This table presents data for related N-benzyl benzamide derivatives to illustrate the potential of the scaffold, as reported in the cited literature. mdpi.com

Overview of Current Research Trajectories and Knowledge Gaps for this compound

Current research involving scaffolds related to this compound is diverse. In the field of neurodegenerative diseases, efforts are focused on optimizing N-benzyl benzamide derivatives to act as multi-target-directed ligands, aiming to simultaneously inhibit enzymes like AChE and β-secretase (BACE1). mdpi.com Another significant research area for the broader benzamide class is in anti-infective agents. For example, N-phenylbenzamide derivatives have been synthesized and tested for their activity against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.govacs.orgnih.gov These compounds often work by binding to the minor groove of the parasite's DNA. nih.govacs.orgnih.gov

Despite these promising research directions for related structures, a significant knowledge gap exists specifically for this compound. There is a lack of published studies detailing its synthesis, characterization, and, most importantly, its biological activity profile. Its potential effects on various biological targets remain unexplored.

Future research trajectories could therefore involve:

The development of efficient and scalable synthetic routes to produce this compound.

Comprehensive screening of the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

Conducting structure-activity relationship (SAR) studies by synthesizing analogs to understand how modifications to its N-benzyl and 3-phenyl groups affect biological activity.

Closing this knowledge gap through focused investigation will be essential to determine if this compound can serve as a valuable tool or lead compound in medicinal chemistry.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Acetylcholinesterase
Butyrylcholinesterase
Donepezil (B133215)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-3-phenylbenzamide

InChI

InChI=1S/C20H17NO/c22-20(21-15-16-8-3-1-4-9-16)19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)

InChI Key

GWMYZHUJHAONTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for N Benzyl 3 Phenylbenzamide and Its Analogues

Established Synthetic Routes for Benzamide (B126) Core Formation

The formation of the benzamide linkage is a fundamental transformation in organic synthesis. The primary methods involve the activation of a carboxylic acid followed by its reaction with an amine.

Amide bond formation is frequently accomplished by activating a carboxylic acid to facilitate nucleophilic attack by an amine. luxembourg-bio.com This activation is necessary because the direct reaction of a carboxylic acid and an amine is a high-temperature equilibrium process that is often impractical for complex molecules. luxembourg-bio.com A wide array of coupling reagents has been developed to achieve this transformation under mild conditions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). peptide.comnih.gov

The general mechanism for carbodiimide-mediated coupling begins with the reaction of the carboxylic acid with the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate can then react directly with the amine to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.com The low solubility of DCU in many organic solvents facilitates its removal by filtration. peptide.com Alternatively, the O-acylisourea can react with a second equivalent of the carboxylic acid to form an anhydride, which then reacts with the amine. luxembourg-bio.com To improve efficiency and reduce side reactions like epimerization, additives such as N-hydroxybenzotriazole (HOBt) are often employed. mdpi.com HOBt intercepts the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine. luxembourg-bio.com

Uronium-based reagents like TBTU and HATU operate similarly by forming active esters. luxembourg-bio.compeptide.com HATU is recognized for its high reactivity and ability to suppress racemization, making it a preferred reagent for sensitive substrates. peptide.comnih.gov These reagents should typically be used in equimolar amounts relative to the carboxylic acid, as excess reagent can lead to unwanted side reactions with the amine. peptide.com

Reagent ClassExamplesMechanism of ActionKey Features & Byproducts
CarbodiimidesDCC, DICForms a reactive O-acylisourea intermediate which is attacked by the amine. youtube.comDCC byproduct (DCU) is insoluble, aiding purification. peptide.com DIC byproduct is more soluble, suitable for solid-phase synthesis. peptide.com
Uronium/Aminium SaltsTBTU, HATUReacts with the carboxylic acid to form an active ester, which then reacts with the amine. luxembourg-bio.comHATU is highly reactive and minimizes epimerization. peptide.com Excess reagent can cap the amine. peptide.com

Transition-metal catalysis offers powerful alternatives for C-N bond formation, providing access to benzamides through cross-coupling reactions. Palladium (Pd) and Copper (Cu)-based systems are the most prominent in this area. rsc.org These methods can form the amide bond by coupling an aryl halide or pseudohalide with an amide or by direct C-H amidation.

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, has become an indispensable tool in synthesis. rsc.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide and subsequent reductive elimination to yield the N-arylbenzamide and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. rsc.org This methodology has been expanded to include a wide range of substrates, including those with primary amides and free carboxylic acid groups. researchgate.net

Copper-catalyzed amidation, historically known as the Ullmann condensation, has seen a resurgence with the development of new ligand systems. rsc.orgresearchgate.net These reactions are particularly well-suited for nitrogen nucleophiles with low nucleophilicity, such as amides. rsc.org Modern protocols often use ligands like N,N-dimethylglycine to facilitate the coupling of aryl halides with various amides, including sterically hindered secondary amides. researchgate.net Copper catalysis is also effective for direct C-H amidation, where an aromatic C-H bond is functionalized directly, bypassing the need for pre-functionalized aryl halides. nih.govacs.org For instance, copper catalysts can mediate the amidation of arenes with agents like phthalimide, using molecular oxygen as the terminal oxidant. acs.org These C-H activation strategies represent a more atom-economical approach to benzamide synthesis. nih.gov

Novel synthetic routes to N-phenylbenzamides have been developed utilizing nucleophilic substitution reactions with readily available reagents. One such method involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base like triethylamine. unair.ac.idunej.ac.idresearchgate.net This approach provides a direct conversion to the target N-phenylbenzamide in high yields and purity. unair.ac.idresearchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. unej.ac.id 1,3-diphenylthiourea serves as an inexpensive and effective reagent for this transformation, yielding a single, easily isolated product. unair.ac.idresearchgate.net

Mechanistic Elucidation of Synthetic Pathways

A deeper understanding of reaction mechanisms allows for the optimization of synthetic routes and the prediction of potential side products. Studies have focused on identifying key intermediates and determining the kinetics of the amide bond-forming step.

The mechanism of benzamide synthesis via the reaction of benzoyl chlorides with 1,3-diphenylthiourea is proposed to proceed through distinct intermediates. unair.ac.idresearchgate.net Evidence suggests the involvement of imino alcohol-amide tautomerism and a rearrangement intermediate. unair.ac.idresearchgate.net Tautomerism between the amide and its iminol form is a key concept, as the iminol tautomer can exhibit different reactivity. researchgate.net The nitrogen atom in the iminol form is considered more nucleophilic than in the corresponding amide form, which can influence the reaction pathway. researchgate.net In the proposed mechanism for the 1,3-diphenylthiourea reaction, this tautomerism facilitates a rearrangement that ultimately leads to the formation of the stable N-phenylbenzamide product. unair.ac.idresearchgate.net

In other contexts, intermediates such as hemiaminals (formed from the reaction of aldehydes and amides) and N,S-acetals have been identified in enamide synthesis, showcasing the diverse intermediates that can arise in amide-related transformations. bohrium.com In copper-catalyzed C-H amidation, Cu(II)-amidate and -imidate complexes have been isolated and characterized as key intermediates in the catalytic cycle. acs.org

Kinetic studies of amidation reactions are essential for understanding reaction rates, equilibria, and the influence of various parameters on the process. nih.govacs.org Amidation is often a reversible reaction, where the conversion is limited by equilibrium. researchgate.netacs.org For reactions that produce a volatile byproduct, such as methanol, its removal can shift the equilibrium forward, driving the reaction to completion. researchgate.netacs.org

The interpretation of kinetic data must often consider mass transfer effects, especially when a byproduct is removed from the liquid phase to a gas phase. nih.govacs.orgnih.gov Kinetic models can be developed to determine key parameters such as reaction rate constants, equilibrium constants, and the enthalpy of the reaction. nih.govnih.gov Experimental data for these models are typically obtained from batch reactors operated under controlled conditions of temperature and pressure. researchgate.netnih.gov Studies have investigated the effect of temperature on the equilibrium constant, providing insight into the relative rates of the forward and reverse reactions. acs.org This information is crucial for the analysis and design of reactors to optimize the synthesis of amides. acs.org

Computational Analysis of Reaction Mechanisms (e.g., Density Functional Theory (DFT) calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involved in the synthesis of benzamides and their analogues. semanticscholar.orgajrconline.org DFT calculations provide theoretical insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. semanticscholar.org This level of analysis helps in understanding the reactivity and stability of molecules involved in the synthetic pathway.

In the context of regioselective reactions, computational studies are invaluable. For instance, in the palladium(II)- or ruthenium(II)-catalyzed C(sp²)–H hydroxylation of benzanilides, computational investigations have revealed that the observed regioselectivity is controlled by a combination of both steric and electronic factors. rsc.org Similarly, DFT calculations have been employed to understand why certain synthetic routes are unsuccessful. A study on a potential palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenyl isocyanate used DFT to show that the energy barrier for the desired insertion reaction was higher than that of competing side reactions, such as the reductive elimination of biphenyl (B1667301), thus explaining the failure to form the amide product in the solution phase. publish.csiro.au

Furthermore, DFT has been used to support the structural analysis of newly synthesized benzamide derivatives. rsc.orgnih.gov By comparing calculated data with experimental results from techniques like X-ray diffraction, researchers can confirm molecular structures and understand intermolecular interactions, such as hydrogen bonding, which are key contributors to the crystal packing structure. semanticscholar.org Hirshfeld surface analysis, often combined with DFT, can further detail these intermolecular connections. semanticscholar.orgnih.gov

Optimization of Reaction Conditions for N-benzyl 3-phenylbenzamide Synthesis (e.g., solvent selection, temperature, catalysts)

The synthesis of N-benzylbenzamide and its analogues is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, to maximize yield and purity. researchgate.netwalisongo.ac.id A variety of catalytic systems have been explored for amide bond formation. Boric acid, for example, serves as an effective catalyst for the condensation of carboxylic acids and amines at elevated temperatures, generating only water as a byproduct. walisongo.ac.id This method, however, often requires prolonged reflux times. walisongo.ac.id

Transition metal catalysts are also widely employed. Copper-based catalysts have been shown to be efficient for synthesizing heterocyclic amides through intramolecular C-H amidation. researchgate.net For reductive amination processes, titanium tetrachloride (TiCl₄) has been used to catalyze the reduction of amides to amines, with reaction outcomes being highly sensitive to the solvent. researchgate.net For example, the reduction of N-benzylbenzamide showed poor conversion in diethyl ether at room temperature, while refluxing in 1,2-dichloroethane (B1671644) (DCE) significantly improved the yield. researchgate.net The use of tetrahydrofuran (THF) resulted in no reaction, likely due to the complexation of the catalyst with the solvent. researchgate.net

The choice of base and solvent is also critical in N-alkylation reactions. In the synthesis of secondary amines from primary benzylamines and alkyl halides, cesium carbonate in anhydrous N,N-dimethylformamide (DMF) was found to be optimal for achieving high chemoselectivity and yield. researchgate.net Other bases and solvents resulted in diminished yields or an increase in tertiary amine byproducts. researchgate.net

The following table summarizes the optimization of conditions for the TiCl₄-catalyzed reduction of N-benzylbenzamide. researchgate.net

EntryCatalyst (mol%)SolventTemperatureTime (h)Conversion (%)
1TiCl₄ (10)Diethyl EtherRoom Temp413
2TiCl₄ (10)Diethyl EtherRoom Temp1220
3TiCl₄ (10)THFRoom Temp120
4TiCl₄ (10)DCERoom Temp1235
5TiCl₄ (10)DCEReflux1255
6TiCl₄ (20)DCEReflux1270
7TiCl₄ (50)DCEReflux1296
8ZrCl₄ (50)DCEReflux1225
9FeCl₃ (50)DCEReflux1230

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Solid-Supported Reactions)

Advanced synthetic methodologies are increasingly being adopted to improve the efficiency and environmental footprint of chemical syntheses. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly valuable technique for preparing benzamide derivatives and related compounds. jocpr.com This method utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. jocpr.comrasayanjournal.co.inresearchgate.net

The advantages of microwave heating stem from its mechanism, where polar molecules in the reaction mixture are forced to rotate with the high-frequency electric field, losing energy through collisions and generating heat rapidly and uniformly throughout the material. jocpr.com This efficiency has been demonstrated in various reactions relevant to benzamide synthesis. For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in Similarly, the acid hydrolysis of N-phenylbenzamide is completed in 10 minutes under microwave conditions, a significant acceleration compared to the 18-20 hours required conventionally. researchgate.net

Microwave-assisted synthesis is also highly effective for creating more complex heterocyclic structures, such as benzimidazoles, from precursors like N-phenyl-o-phenylenediamine and various aldehydes. mdpi.com In a comparative study, a reaction that required 120 minutes at 100°C to achieve an 89.7% yield via conventional heating reached a near-quantitative yield in just 5 minutes at the same temperature with microwave assistance. mdpi.com The use of microwave irradiation often allows for solvent-free conditions, further contributing to the "green chemistry" credentials of the process by reducing waste. researchgate.netmdpi.com

The table below illustrates the marked improvement in reaction time and yield for the synthesis of a 1,2-disubstituted benzimidazole (B57391) derivative using microwave irradiation compared to conventional heating. mdpi.com

MethodTemperature (°C)TimeYield (%)
Conventional100120 min89.7
Microwave1005 min99.9

Advanced Spectroscopic Characterization and Structural Analysis of N Benzyl 3 Phenylbenzamide

Infrared (IR) Spectroscopy

Generating data for these sections without published experimental results would be speculative and would not meet the required standards of scientific accuracy.

However, based on the provided outline, general principles and data from closely related structures can be discussed for sections 3.4 and 3.5. This information is presented to illustrate the analytical techniques as they apply to analogous compounds.

Crystallographic and Conformational Analysis of Related Benzamide (B126) Structures (e.g., X-ray Diffraction data for intermolecular interactions, dihedral angles)

While a specific crystal structure for N-benzyl 3-phenylbenzamide is not available, analysis of related N-benzylbenzamide structures via X-ray diffraction provides significant insight into their molecular conformation and intermolecular interactions.

In the solid state, benzamide derivatives are extensively stabilized by a network of intermolecular hydrogen bonds. The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction leads to the formation of characteristic chains or dimeric motifs, which dictate the packing of the molecules in the crystal lattice. For instance, in the crystal structure of the parent N-benzylbenzamide, molecules are linked into chains by N-H···O=C hydrogen bonds.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are indispensable for the purification and purity assessment of N-benzylbenzamide derivatives following their synthesis.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a chemical reaction. For compounds like this compound, a typical stationary phase would be silica (B1680970) gel (SiO₂). The mobile phase is usually a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve a retention factor (Rf) value that allows for clear separation of the product from starting materials and byproducts.

Column Chromatography is the standard method for purification on a preparative scale. Following the principles of TLC, silica gel is used as the stationary phase. The crude reaction mixture is loaded onto the top of the column, and a solvent system, typically with a gradient of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate), is passed through the column to elute the components. Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) is employed for the final, high-resolution purity assessment. Reversed-phase HPLC is the most common mode for this class of compounds. A nonpolar stationary phase, such as C18 (octadecylsilyl), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The biphenyl (B1667301) moiety in this compound would likely exhibit strong π-π interactions with phenyl- or biphenyl-based stationary phases, offering an alternative selectivity compared to standard C18 columns. A UV detector is commonly used for detection, as the multiple aromatic rings in the molecule provide strong chromophores.

Structure Activity Relationship Sar Studies of N Benzyl 3 Phenylbenzamide and Its Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-benzylbenzamide derivatives can be finely tuned by introducing various functional groups onto its aromatic rings and N-benzyl moiety. These modifications alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with the target protein.

Systematic substitution on the benzamide (B126) and N-benzyl aromatic rings has been a key strategy to probe the binding pocket of target enzymes and enhance inhibitory potency. For instance, in the development of N-benzylbenzamide derivatives as tubulin polymerization inhibitors, specific substitution patterns were found to be critical for potent antiproliferative activity. One of the most active compounds in a particular study featured a 3,4,5-trimethoxy substitution on the benzamide ring and a hydroxyl group on the N-benzyl ring, highlighting the importance of these specific modifications. nih.gov

Similarly, research into dual inhibitors for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) revealed the significance of substitutions. acs.org An ortho-trifluoromethylbenzyl group was identified as important for both inhibitory activity on sEH and the metabolic stability of the compounds. acs.org The structure-activity relationships for this class of dual modulators were found to be tightly constrained, indicating that specific substitution patterns are required to maintain activity at both targets. acs.org

The following table summarizes the impact of various substitutions on the biological activity of N-benzylbenzamide analogs targeting different enzymes.

ScaffoldTarget EnzymeR1 (Benzamide Ring)R2 (N-benzyl Ring)Activity (IC₅₀)
N-benzylbenzamideButyrylcholinesterase (BChE)H2-F1.10 µM
N-benzylbenzamideButyrylcholinesterase (BChE)H3-F0.44 µM
N-benzylbenzamideButyrylcholinesterase (BChE)H4-F0.051 µM
N-benzylbenzamideButyrylcholinesterase (BChE)H4-Cl0.046 µM
N-benzylbenzamideButyrylcholinesterase (BChE)H4-Br0.029 µM
N-benzylbenzamideButyrylcholinesterase (BChE)H4-CF₃0.011 µM
N-benzylbenzamideSoluble Epoxide Hydrolase (sEH)3-propionic acid2-CF₃0.3 µM

Data compiled from studies on various N-benzylbenzamide derivatives. acs.orgacs.org The table illustrates general SAR trends.

As shown in the data, for butyrylcholinesterase inhibitors, placing a halogen or an electron-withdrawing group like trifluoromethyl (CF₃) at the para-position of the N-benzyl ring significantly enhances potency. acs.org A 4-CF₃ substitution resulted in an IC₅₀ value of 11 nM, demonstrating a substantial improvement over unsubstituted or other halogenated analogs. acs.org

Modifications to the N-substituent, which is the benzyl (B1604629) group in the parent compound, play a pivotal role in defining the activity and selectivity profile. The benzyl group itself enhances hydrophobic interactions, which can affect biological activity. acs.org

In the context of dual sEH/PPARγ modulators, substitution at the α-position of a propionic acid moiety attached to the benzamide ring was found to be a key determinant of PPARγ activation. acs.org This indicates that modifications near the core amide linkage can drastically alter the interaction with the target. Furthermore, introducing sterically demanding groups at the para position of the N-benzyl ring led to a shift in the activity profile. acs.org

Studies on other benzamide derivatives reinforce the importance of the N-substituent. For acetylcholinesterase inhibitors based on benzamide scaffolds, the position of a dimethylamine (B145610) side chain was shown to markedly influence inhibitory activity and selectivity. nih.gov

Pharmacophore Identification and Molecular Determinants of Potency

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-benzyl benzamide derivatives, several pharmacophore models have been developed depending on the biological target.

For melanogenesis inhibitors, a 3D pharmacophore model (3D-PhaM) was successfully determined using ligand-based methods and confirmed with structure-based docking. nih.gov This model identifies the key spatial arrangement of atoms and their electronic properties (like Coulombic and frontier orbital interactions) that are critical for binding to the receptor. nih.gov

In the case of dual sEH/PPARγ modulators, the N-benzylbenzamide structure itself was identified as a merged pharmacophore, meaning it contains the necessary features to interact with both targets. researchgate.netacs.org For sEH, most inhibitors are epoxide mimetics that contain a urea (B33335) or amide structure as a key pharmacophoric element. acs.orgresearchgate.net The N-benzylbenzamide scaffold successfully incorporates this feature. acs.org

A more general pharmacophore model for benzamide analogues acting as FtsZ inhibitors (an antimicrobial target) identified a five-featured model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. bohrium.com This highlights common determinants of potency for the broader benzamide class:

Aromatic Rings: Provide platforms for π-π stacking interactions with aromatic amino acid residues in the binding site.

Amide Linkage: The central C=O and N-H groups act as crucial hydrogen bond acceptors and donors, respectively, anchoring the ligand in the active site.

Hydrophobic Groups: The benzyl and phenyl moieties engage in hydrophobic interactions, contributing significantly to binding affinity.

Optimization Strategies for Enhanced Biological Performance

Lead optimization aims to improve the properties of a promising compound to make it a viable therapeutic candidate. For N-benzylbenzamide derivatives, several strategies have been employed to enhance biological performance and druggability.

One key optimization goal is the improvement of pharmacokinetic properties, such as water solubility and metabolic stability. acs.org For a series of dual sEH/PPARγ modulators intended for long-term studies, improving water solubility to allow for administration in drinking water was a primary objective. researchgate.net The introduction of an ortho-trifluoromethylbenzyl substitution was found not only to be important for sEH activity but also to enhance the metabolic stability of the compounds. acs.org

Another successful strategy involves creating prodrugs or salts of the active compound. Researchers developing N-benzylbenzamide-based tubulin polymerization inhibitors synthesized a corresponding disodium (B8443419) phosphate (B84403) salt of the most active compound. nih.gov This modification resulted in an excellent safety profile, significantly increasing the LD₅₀ value and making it a more promising agent for further investigation. nih.gov

Finally, the concept of creating multi-target compounds is a powerful optimization strategy. By designing N-benzylbenzamide derivatives that can simultaneously modulate multiple targets, such as sEH and PPARγ or sEH and fatty acid amide hydrolase (FAAH), researchers aim to achieve synergistic therapeutic effects and simplify treatment regimens. acs.orgescholarship.org This approach of "poly-pharmacology" can be advantageous for treating complex, multifactorial diseases. acs.orgescholarship.org

Investigation of Biological Activities and Molecular Target Interactions of N Benzyl 3 Phenylbenzamide in Vitro and in Silico

Antimicrobial Activity Profile (Antibacterial and Antifungal)

There is no available scientific literature detailing the evaluation of N-benzyl 3-phenylbenzamide against specific pathogenic microbial strains or exploring its potential molecular mechanisms of antimicrobial action.

No data from in vitro studies investigating the antibacterial or antifungal efficacy of this compound against Staphylococcus aureus, Escherichia coli, Candida albicans, or any other pathogenic strains could be retrieved.

Without experimental data, any discussion on the molecular mechanisms of antimicrobial action for this compound would be purely speculative. No in silico or in vitro studies on this subject have been published.

Antiviral Potency and Target Engagement Studies

There is a lack of published research on the antiviral properties of this compound.

No studies were found that assessed the ability of this compound to inhibit the replication of Enterovirus 71 or any other viral strains.

No research has been conducted to identify potential host or viral molecular targets, such as the Ran protein, for this compound.

Anticancer Potential in Pre-clinical Cell-Based Models

There are no available pre-clinical, cell-based studies that investigate the anticancer potential of this compound. Therefore, no data on its efficacy against any cancer cell lines can be provided.

Induction of Apoptosis and Modulation of Cell Cycle Regulators

Research into N-substituted benzamides, a class of compounds to which this compound belongs, has revealed significant effects on programmed cell death (apoptosis) and cell cycle regulation. Studies using the N-substituted benzamide (B126) declopramide (B1670142) in mouse 70Z/3 pre-B cells and the human promyelocytic cancer cell line HL60 have demonstrated a clear mechanism for inducing apoptosis. nih.govnih.gov This process is initiated by the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.govnih.gov

The induction of apoptosis can be inhibited by broad-spectrum caspase inhibitors as well as specific caspase-9 inhibitors, confirming the central role of this pathway. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit declopramide-induced apoptosis, highlighting the involvement of the intrinsic apoptotic pathway. nih.govnih.gov

Prior to the onset of apoptosis, these compounds induce a cell cycle block at the G2/M phase. nih.govnih.govresearchgate.net This cell cycle arrest occurs independently of apoptosis, as it is observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2. nih.govresearchgate.net Notably, while the tumor suppressor protein p53 was upregulated in 70Z/3 cells upon treatment, the apoptotic and cell cycle arrest mechanisms were found to be p53-independent, as these effects were also observed in the p53-deficient HL60 cell line. nih.govnih.gov

Cell LineEffectKey Molecular EventsReference
Mouse 70Z/3 pre-B cellsInduction of ApoptosisCytochrome c release, Caspase-9 activation nih.govnih.gov
Human HL60 promyelocytic cancer cellsInduction of ApoptosisCytochrome c release, Caspase-9 activation (p53-independent) nih.govnih.gov
Mouse 70Z/3 pre-B cellsCell Cycle ArrestBlock at G2/M phase, precedes apoptosis nih.govresearchgate.net

Interaction with Specific Enzymes and Receptors in Cancer Pathways

The investigation of N-substituted benzamides has identified interactions with key molecular components of cancer-related pathways. The primary mechanism involves the intrinsic apoptotic pathway, a critical process in cancer cell regulation. The demonstrated release of mitochondrial cytochrome c and subsequent activation of caspase-9 are hallmark events in this pathway, positioning these molecules as direct modulators of the cell's suicide machinery. nih.govnih.gov

Furthermore, the ability of Bcl-2 overexpression to counteract the apoptotic effects of these compounds underscores an interaction with this crucial family of apoptosis regulators. nih.govnih.gov The Bcl-2 family of proteins are central to controlling mitochondrial outer membrane permeabilization and are frequent targets for therapeutic intervention in oncology. While research on other specific cancer-related enzymes is ongoing for this class of compounds, the established links to the core apoptotic machinery, including caspases and Bcl-2, confirm their engagement with vital cancer pathways.

Enzyme Inhibition and Receptor Modulation Profiling

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibitory Activity

Derivatives of the N-benzyl benzamide scaffold have been investigated as potential inhibitors of enzymes relevant to Alzheimer's disease, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). researchgate.net AChE inhibitors are a primary pharmacological treatment for the symptoms of Alzheimer's disease. nih.gov

One study focused on designing novel benzamides as dual inhibitors. The compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) demonstrated significant activity against AChE with an IC50 value of 0.056 µM, comparable to the drug donepezil (B133215) (IC50 = 0.046 µM). researchgate.net This same compound also inhibited BACE1 with an IC50 value of 9.01 µM. researchgate.net Other research has explored N-benzyl benzamide derivatives that act as highly selective and potent inhibitors of butyrylcholinesterase (BChE), another key enzyme in cholinergic transmission, with IC50 values ranging from picomolar to nanomolar. researchgate.netnih.gov BACE1 is a crucial enzyme in the pathway that produces amyloid-β peptides, which form plaques in the brains of Alzheimer's patients, making its inhibition a key therapeutic strategy. nih.gov

Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 µM researchgate.net
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)β-Secretase (BACE1)9.01 µM researchgate.net
Phthalimide Derivative (Compound 4g)Acetylcholinesterase (AChE)1.1 ± 0.25 µM nih.gov

Modulation of Mitochondrial Permeability Transition Pore (PTP)

The mitochondrial permeability transition pore (PTP) is a channel in the inner mitochondrial membrane whose persistent opening leads to mitochondrial dysfunction and cell death. nih.govnih.gov This makes the PTP a therapeutic target for various diseases. nih.govnih.gov Structure-activity relationship studies have identified the N-phenylbenzamide scaffold as a source of potent PTP inhibitors. nih.govnih.gov

These compounds act to prevent the inappropriate opening of the pore, which is often triggered by calcium overload and oxidative stress. nih.govmdpi.com A particularly potent analog, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, demonstrated noteworthy inhibitory activity in a mitochondrial swelling assay with an EC50 of 280 nM. nih.gov A key measure of PTP inhibition is the calcium retention capacity (CRC) of the mitochondria; these inhibitors have been shown to confer a very high CRC, protecting mitochondria from calcium-induced damage. nih.gov

Compound DerivativeAssayActivity (EC50)Reference
3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamideMitochondrial Swelling Assay280 nM nih.gov

Binding Affinities to Target Enzymes (e.g., Cytochrome P450)

Cytochrome P450 (P450) enzymes are central to the metabolism of a vast array of compounds. nih.gov The interaction of N-benzyl benzamide-related structures with these enzymes has been characterized. A study on the structurally related compound N-benzyl-1-aminobenzotriazole (BBT) demonstrated mechanism-based inactivation of cytochrome P450 2B1. nih.gov

The inactivation followed pseudo-first-order kinetics and was dependent on both the compound and NADPH. nih.gov The kinetic parameters for this interaction were determined, showing a maximal rate of inactivation (k_inact) of 0.24 min⁻¹ and an inactivator concentration required for half-maximal inactivation (K_I) of 2 µM. nih.gov Further analysis revealed that the inactivation process involves the covalent binding of a metabolite to the P450 apoprotein, with a stoichiometry of approximately 0.4:1 (metabolite:protein). nih.gov This irreversible inhibition indicates a strong and specific interaction with the enzyme's active site. nih.gov

CompoundTarget EnzymeKinetic ParameterValueReference
N-benzyl-1-aminobenzotriazole (BBT)Cytochrome P450 2B1K_I (Apparent)2 µM nih.gov
k_inact (Maximal)0.24 min⁻¹ nih.gov

Affinity Studies for Trace Amine Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that respond to trace amines—compounds like p-tyramine, β-phenylethylamine, and tryptamine, which are present at very low concentrations in mammalian tissues. nih.govnih.gov The discovery of these receptors suggested the existence of novel aminergic systems in vertebrates. nih.gov TAAR1, the most studied member of this family, is activated by trace amines and other monoaminergic compounds, including amphetamines. nih.govfrontiersin.org

TAARs are considered emerging therapeutic targets for a variety of disorders. nih.gov While the this compound structure contains an amine moiety, specific studies investigating its binding affinity or functional activity at any of the TAAR subtypes have not been reported in the available scientific literature. Research in this area has tended to focus on compounds more closely resembling the endogenous trace amine ligands, such as derivatives of β-phenethylamine. mdpi.com

Antiprotozoal Efficacy against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

No studies were identified that specifically report the in vitro or in vivo activity of this compound against Trypanosoma brucei, the causative agent of African trypanosomiasis; Trypanosoma cruzi, the causative agent of Chagas disease; or Leishmania donovani, a causative agent of visceral leishmaniasis. While related N-phenylbenzamide derivatives have been investigated as potential antiprotozoal agents, specific efficacy data, such as half-maximal effective concentrations (EC50) or selectivity indices for this compound, are not available in the reviewed literature.

Interaction with Kinetoplast DNA (kDNA) Minor Groove Binding

There is no published research detailing the interaction of this compound with the kinetoplast DNA (kDNA) of trypanosomatid parasites. Studies on other N-phenylbenzamide analogues have suggested that binding to the AT-rich minor groove of kDNA is a potential mechanism of action for their antiprotozoal effects. nih.govnih.govacs.org However, biophysical studies, such as DNA thermal denaturation (ΔTm) assays or spectroscopic analyses, specifically confirming and quantifying the binding of this compound to kDNA have not been reported.

Displacement of DNA-Binding Proteins (e.g., High Mobility Group proteins)

Consistent with the lack of kDNA binding data, there is no evidence to suggest that this compound can displace essential DNA-binding proteins, such as High Mobility Group (HMG) proteins, from kinetoplast DNA. The displacement of these proteins is a proposed downstream consequence of minor groove binding by some trypanocidal agents, leading to the disruption of kDNA replication and function. acs.org However, no experimental data, such as electrophoretic mobility shift assays (EMSA) or other competitive binding assays, have been published to support this mechanism for this compound.

In Vitro Pharmacological Characterization (e.g., Calcium Retention Capacity, Mitochondrial Swelling Assays)

No pharmacological data is available regarding the effect of this compound on mitochondrial function. Specifically, there are no reports on its ability to influence calcium retention capacity or to inhibit or induce mitochondrial permeability transition pore (mPTP) opening, as might be assessed through mitochondrial swelling assays. While some N-phenylbenzamide derivatives have been investigated as potential inhibitors of the mPTP, this specific compound has not been characterized in this context.

Computational Chemistry and Advanced Molecular Modeling of N Benzyl 3 Phenylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Regioselectivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometry, electronic properties, and reactivity. For benzamide (B126) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6–311G(d,p), are employed to optimize the molecular structure in the gas phase. nih.gov This allows for a comparison between the computationally predicted structure and experimentally determined solid-state structures, revealing conformational details. nih.gov

DFT calculations are crucial for determining quantum chemical parameters that serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. imist.ma These parameters include the total energy, electrophilicity index, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule. For N-phenylbenzamides, DFT-based descriptors like molecular weight and total energy have been shown to significantly contribute to their activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the electrophilicity index has been identified as a key descriptor for modeling the anti-Gram-positive activity of these compounds, indicating the importance of electrostatic interactions. nih.gov

Table 1: Key DFT-Derived Descriptors and Their Significance for Benzamides

DescriptorSignificance in Molecular ModelingRelevant Research Findings
Total Energy Indicates the stability of a given molecular conformation. Lower energy corresponds to a more stable structure.A significant contributor to QSAR models for antibacterial activity. nih.govresearchgate.net
HOMO Energy Relates to the electron-donating ability of a molecule.Used to calculate reactivity indices and predict reaction mechanisms.
LUMO Energy Relates to the electron-accepting ability of a molecule.Important for understanding charge transfer interactions with biological targets.
HOMO-LUMO Gap An indicator of chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity.
Electrophilicity Index Measures the ability of a molecule to accept electrons.Found to be a dominant descriptor in QSAR models for anti-Gram-positive activity, suggesting an electrostatic interaction mechanism. nih.gov

Molecular Docking Studies for Predicting Ligand-Target Binding Interactions and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. For analogues of N-benzyl 3-phenylbenzamide, docking studies have provided critical insights into their potential mechanisms of action against various biological targets.

For instance, docking studies on N-substituted benzylamides have been used to explore their binding within the non-nucleoside inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase. nih.gov Similarly, benzamide analogues have been docked into the active site of the FtsZ protein, a target for antimicrobial agents, revealing crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. bohrium.com In another study, N-benzyl-3-indole derivatives were docked against DNA gyrase B enzymes, demonstrating favorable binding energies and interactions with key amino acids, suggesting a mechanism that prevents bacterial cell division. ekb.eg These studies typically involve preparing the ligand and protein structures, generating multiple conformations of the ligand, and using scoring functions (e.g., FRED Chemgauss4) to rank the predicted binding poses. nih.gov

Table 2: Examples of Molecular Docking Targets for Benzamide Analogues

Biological TargetTherapeutic AreaKey Interacting Residues/InteractionsReference
HIV-1 Reverse TranscriptaseAntiviral (Anti-HIV)Deep binding in the NNRTI pocket. nih.gov
FtsZ ProteinAntimicrobialHydrogen bonds with Val 207, Asn 263, Leu 209, Gly 205, Asn-299. bohrium.com
DNA Gyrase BAntimicrobialGood binding energy and interactions with key amino acids, similar to the native inhibitor. ekb.eg
RORγ Ligand-Binding DomainAutoimmune DiseasesUsed in virtual screening to identify inverse agonists. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are often performed after molecular docking to validate the stability of the predicted protein-ligand complex. These simulations provide a dynamic view of the binding interactions and can reveal conformational changes in both the ligand and the protein that are not apparent from static docking poses.

For benzamide analogues, a 15-nanosecond MD simulation was conducted to confirm the stability of the ligand-protein complex with the FtsZ protein. bohrium.com Such simulations help to verify that the key interactions observed in docking, such as hydrogen bonds, are maintained over a period of time, thus strengthening the prediction of the binding mode. The availability of tools like the Automated Topology Builder (ATB) can facilitate the development of molecular force fields required for running MD simulations on molecules like N-benzyl-3-phenylpropanamide, a structurally related compound. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For N-benzylbenzamide and related structures, both 2D and 3D-QSAR models have been developed to guide the synthesis of more potent compounds.

DFT-based QSAR studies on N-phenylbenzamides have revealed that their antimicrobial activity is influenced by different properties depending on the target bacteria. nih.gov Activity against Gram-positive bacteria is primarily driven by electrostatic interactions, whereas activity against Gram-negative bacteria depends more on hydrophobic and steric interactions. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights. A CoMFA/CoMSIA study on N-benzylbenzamide derivatives as melanogenesis inhibitors showed that the steric bulk of an adamantyl moiety and the electrostatic properties of a hydroxyl group were critical for activity. nih.gov The resulting contour maps from these analyses provide a visual guide for medicinal chemists, indicating where modifications to the molecule could lead to improved biological activity. For example, CoMFA maps for N-phenylbenzamides suggested that an electropositive group around one benzene (B151609) ring and an electronegative group near the carbonyl oxygen would enhance anti-Gram-positive activity. nih.gov

Table 3: Summary of QSAR Studies on Benzamide Derivatives

QSAR ModelCompound SeriesBiological ActivityKey Findings and Important DescriptorsReference
DFT-based QSARN-PhenylbenzamidesAntimicrobialAnti-Gram-positive activity depends on the electrophilicity index (electrostatic interaction). Anti-Gram-negative activity depends on molar refractivity and logP (steric and hydrophobic interactions). nih.gov
3D-QSAR (CoMFA/CoMSIA)Adamantyl N-benzylbenzamidesMelanogenesis InhibitionSteric contributions of the adamantyl group and electrostatic contributions of a hydroxyl group are important for activity. nih.gov
MLR/MNLR QSARN-phenylbenzamide analoguesAntiviral (Anti-EV71)Statistically significant models were developed using quantum chemical descriptors derived from DFT calculations. imist.ma

Virtual Screening and De Novo Design Strategies for this compound Analogues

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This strategy can be either structure-based, relying on docking, or ligand-based, using the similarity to known active compounds. For compound classes related to this compound, both approaches have been successfully used. For example, a combination of structure-based and ligand-based virtual screening was employed to identify N-phenyl-2-(N-phenylphenylsulfonamido)acetamides as novel inverse agonists for the RORγ nuclear receptor. nih.gov

De novo design strategies take computational drug design a step further by building novel molecular structures from scratch, often piece by piece within the binding site of a target protein. Programs like SPROUT have been used to design new inhibitors by identifying potential interaction points within a target's active site and generating molecular templates that can satisfy these interactions. researchgate.net While specific examples for this compound are not prominent, these methodologies are directly applicable. An automated de novo design workflow could be used to explore the vast chemical space around the this compound scaffold, generating novel analogue ideas with potentially improved binding affinity, selectivity, and pharmacokinetic properties. acs.org

Medicinal Chemistry Applications and Drug Discovery Perspectives Pre Clinical Stage

N-benzyl 3-phenylbenzamide as a Privileged Scaffold for the Development of Novel Therapeutic Agents

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, serving as a versatile template for drug discovery. mdpi.com The N-benzylbenzamide structure fits this description, demonstrating its utility across diverse therapeutic areas. Its broad pharmacological significance is attributed to its specific physicochemical characteristics, such as hydrogen bond donor-acceptor capabilities, the potential for π-π stacking interactions, and hydrophobic interactions, which allow derivatives to bind effectively with various macromolecules. nih.gov

The N-benzylbenzamide scaffold consists of three key components that can be readily modified: the N-benzyl group, the central benzamide (B126) core, and the phenyl ring of the benzoyl moiety. This modularity allows chemists to create large libraries of compounds and systematically explore the structure-activity relationship (SAR) to develop potent and selective ligands for different targets. Researchers have successfully utilized this scaffold to create novel inhibitors for targets implicated in cancer, neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.govresearchgate.netnih.gov For instance, the N-benzyl benzamide scaffold has been identified as a novel framework for developing selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE) for potential use in advanced Alzheimer's disease. nih.gov Similarly, it has been described as a novel merged scaffold for creating dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) for treating metabolic syndrome. researchgate.net

Design and Optimization of Potent and Selective Lead Compounds for Specific Biological Targets

The structural versatility of the N-benzylbenzamide scaffold has been extensively leveraged to design potent and selective inhibitors for a variety of biological targets. Through iterative cycles of design, synthesis, and biological evaluation, researchers have optimized lead compounds for several therapeutic indications.

Antitumor Agents: Derivatives of the N-benzylbenzamide scaffold have shown significant promise as anticancer agents by targeting key proteins involved in cancer progression. One study focused on designing tubulin polymerization inhibitors, leading to the discovery of compound 20b , which exhibited potent antiproliferative activities against several cancer cell lines with IC₅₀ values in the low nanomolar range. nih.gov Another research effort identified N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as inhibitors of the TRIM24 bromodomain, a protein implicated in prostate cancer. Structure-based optimization resulted in compounds 11d and 11h , which inhibit cancer cell proliferation at micromolar concentrations. nih.gov

CompoundTargetActivity (IC₅₀)Cancer Cell LineReference
Compound 20bTubulin Polymerization12-27 nMVarious nih.gov
Compound 11dTRIM24 Bromodomain1.88 µM (binding)LNCaP (Prostate) nih.gov
Compound 11hTRIM24 Bromodomain2.53 µM (binding)LNCaP (Prostate) nih.gov
Compound 11hCell Proliferation0.75 µMA549 (Lung) nih.gov
Compound 4fABL1 Kinase (computational)7.5 µMMCF-7 (Breast) nih.gov

Inhibitors for Neurodegenerative Diseases: The N-benzyl benzamide core has been instrumental in developing inhibitors for enzymes implicated in Alzheimer's disease (AD). A series of these derivatives were found to be highly potent and selective inhibitors of butyrylcholinesterase (BChE), with some compounds showing IC₅₀ values in the picomolar to sub-nanomolar range. nih.gov Other research has focused on designing dual inhibitors, such as N,N′-(1,4-phenylene)bis(3-methoxybenzamide), which potently inhibits both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in AD pathology. nih.gov

CompoundTargetActivity (IC₅₀)Reference
S11-1014Butyrylcholinesterase (BChE)Sub-nanomolar nih.gov
S11-1033Butyrylcholinesterase (BChE)Sub-nanomolar nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 µM nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)β-secretase (BACE1)9.01 µM nih.gov

Antiviral Agents: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), the causative agent of hand, foot, and mouth disease. SAR studies led to the identification of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , which was active against multiple EV 71 strains with IC₅₀ values in the low micromolar range. nih.govmdpi.com

Application as Chemical Probes for Elucidating Biological Pathways

Chemical probes are potent, selective, and well-characterized small molecules used to interrogate biological systems and elucidate the function of specific proteins. The successful development of highly potent and selective N-benzylbenzamide derivatives makes this scaffold an excellent source for potential chemical probes.

For example, the potent tubulin polymerization inhibitor 20b (IC₅₀ = 12-27 nM) could be utilized as a chemical probe to study the dynamic processes governed by microtubules in various cellular events, beyond its application as an anti-cancer agent. nih.gov Similarly, the highly selective sub-nanomolar BChE inhibitors derived from the N-benzyl benzamide scaffold are valuable tools for investigating the specific roles of BChE in the progression of Alzheimer's disease and other neurological conditions, helping to dissect its functions separately from those of AChE. nih.gov The development of such selective compounds is crucial for target validation and for understanding the downstream consequences of inhibiting a specific biological target within a complex cellular network.

Strategic Design Principles for Multi-Target Directed Ligands

Given the multifactorial nature of complex diseases like cancer and Alzheimer's, there is growing interest in designing multi-target-directed ligands (MTDLs)—single molecules engineered to modulate multiple biological targets simultaneously. researchgate.netnih.gov The N-benzylbenzamide scaffold is particularly well-suited for this strategy due to its modular nature, which allows for the integration of different pharmacophoric elements required for interacting with distinct targets.

A key design strategy involves merging the pharmacophores of known inhibitors for different targets. This approach was successfully applied to develop dual inhibitors of soluble epoxide hydrolase (sEH) and PPARγ. researchgate.net By combining the structural features of an sEH inhibitor with a PPARγ agonist within a single N-benzylbenzamide framework, researchers created compound 14c , a balanced submicromolar modulator of both targets (sEH IC₅₀ = 0.3 µM / PPARγ EC₅₀ = 0.3 µM). researchgate.net This compound represents a promising approach to treating metabolic syndrome by simultaneously addressing hypertension and diabetic conditions. researchgate.net Another example is the development of benzamide derivatives that dually inhibit AChE and BACE1 for Alzheimer's disease therapy. nih.gov This strategy aims to provide a synergistic therapeutic effect that may not be achievable by inhibiting either target alone.

Pre-clinical Drug Candidate Identification and Lead Optimization

Lead optimization is the iterative process of refining a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to identify a pre-clinical drug candidate. danaher.combiobide.com The N-benzylbenzamide scaffold has been subjected to extensive lead optimization efforts, as documented in numerous studies that report the synthesis and evaluation of large series of analogues to establish clear structure-activity relationships (SAR). nih.govnih.govnih.gov

A compelling example of successful lead optimization is the development of the antitumor agent 20b . Starting from an initial hit, researchers synthesized fifty-one target compounds, systematically modifying the N-benzylbenzamide core to improve its antiproliferative activity. nih.gov This process not only led to compound 20b with low nanomolar potency but also ensured it possessed favorable drug-like properties, including good plasma stability. nih.gov To further improve its potential for clinical development, a more soluble disodium (B8443419) phosphate (B84403) prodrug, 20b-P , was created. This prodrug demonstrated significant tumor growth inhibition in a mouse cancer model without obvious toxicity, highlighting its successful progression to a pre-clinical candidate ready for further investigation. nih.gov Similarly, studies on BChE inhibitors involved evaluating neuroprotective effects and in vivo acute toxicity, which are critical steps in pre-clinical characterization. nih.gov These examples underscore how systematic modification of the N-benzylbenzamide scaffold is a powerful strategy for transforming initial hits into viable drug candidates.

Advanced Catalytic Studies Involving N Benzyl 3 Phenylbenzamide

N-benzyl 3-phenylbenzamide as a Substrate in Transition Metal-Catalyzed Transformations (e.g., Cu-catalyzed arylation)

While direct catalytic transformations on the this compound molecule itself are not extensively documented, the principles of transition metal-catalyzed reactions on related N-substituted benzamides provide a clear framework for its potential reactivity. The amide functional group can act as a directing group for C-H activation, enabling functionalization at specific positions on the aromatic rings.

Copper-catalyzed N-arylation, historically known as the Goldberg reaction, is a key method for forming C-N bonds. acs.org Mechanistic studies reveal that the process often involves a chelating diamine ligand that controls the concentration and reactivity of the active copper(I) catalyst. acs.org The reaction is believed to proceed through a Cu(I)-amidate complex which then activates an aryl halide. acs.org This methodology is applicable to the N-arylation of a wide variety of amides. nih.gov

Beyond N-arylation, copper catalysts are effective in other transformations. For instance, Cu(OTf)₂ has been used to catalyze the oxidative arylation of tertiary carbon centers adjacent to activating groups. nih.gov While this specific reaction applies to substrates like aryl malononitriles, the underlying principle of copper-catalyzed oxidative coupling is a growing field. nih.gov For substrates like this compound, related transformations could potentially target the benzylic C-H bonds. Nickel-catalyzed activation of benzylic C(sp³)–H bonds in formamides has been demonstrated, suggesting that 3d transition metals can facilitate reactions at positions beta to the amide nitrogen. nih.gov

The following table summarizes representative conditions for copper-catalyzed N-arylation of amides, a transformation class applicable to precursors of or derivatives of this compound.

CatalystLigandBaseSolventTemp (°C)Yield (%)
CuI(S)-N-methylpyrrolidine-2-carboxylateK₃PO₄DMSO110Good to High
CuIDiethylsalicylamideK₃PO₄Dioxane90Good
Cu(OTf)₂NoneK₂S₂O₈Acetonitrile (B52724)60Variable

Data compiled from studies on general copper-catalyzed N-arylation of amides and oxidative arylations. acs.orgnih.govnih.gov

Development of Catalytic Systems for the Efficient Synthesis of this compound and Related Amides

The direct formation of amide bonds from carboxylic acids and amines is a cornerstone of organic synthesis. Catalytic methods are highly sought after to avoid the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info The synthesis of complex amides like this compound from 3-phenylbenzoic acid and benzylamine (B48309) benefits from these advanced catalytic systems.

Ruthenium-based catalysts have shown remarkable efficiency in amide synthesis. Arene-ruthenium(II) complexes, for example, can catalyze the direct synthesis of primary amides from aldehydes and hydroxylamine (B1172632) hydrochloride in water, showcasing the potential for green chemistry approaches. rsc.org For secondary and tertiary amides, ruthenium pincer complexes are effective in the dehydrogenative coupling of alcohols and amines, an atom-economical process where H₂ is the only byproduct.

Boron-based catalysts, such as boric acid and various boronic acids, have also emerged as powerful tools for direct amidation. catalyticamidation.infonih.gov These systems operate under relatively mild conditions and are attractive due to the low toxicity and cost of boron.

The table below showcases different catalytic systems developed for the efficient synthesis of benzamides and related amides.

Catalyst TypeExample CatalystReactantsKey Features
Ruthenium[RuCl₂(η⁶-C₆Me₆){P(NMe₂)₃}]Aldehyde + NH₂OH·HClOperates in water; good functional group tolerance. rsc.org
RutheniumPNN-pincer ruthenium complexAlcohol + AmineDehydrogenative coupling; atom-economical.
BoronBoronic AcidsCarboxylic Acid + AmineMild conditions; avoids stoichiometric activators. nih.gov
ManganeseMn(I)-pincer complexEster + AmineCatalytic aminolysis of esters. mdpi.com

Mechanistic Insights into Catalytic Cycles and Selectivity

Understanding the reaction mechanism is crucial for optimizing catalytic systems and controlling selectivity. For transition metal-catalyzed amidation and functionalization, detailed mechanistic studies, often combining experimental kinetics and computational modeling, have shed light on the intricate catalytic cycles.

For ruthenium-catalyzed dehydrogenative amidation of alcohols and amines, the proposed mechanism involves several stages. The cycle typically begins with the dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form a hemiaminal. A subsequent dehydrogenation of the hemiaminal yields the final amide product. The selectivity for amide versus other potential products like imines is determined by the competition between dehydrogenation and dehydration of the hemiaminal intermediate.

Computational studies, such as Density Functional Theory (DFT), have become invaluable for elucidating these pathways. For boron-catalyzed amidations, DFT calculations have challenged earlier proposed mechanisms involving monomeric acyloxyboron intermediates. Instead, pathways involving dimeric B-X-B motifs (where X can be oxygen or a nitrogen group) are now considered more likely, as they provide a lower energy pathway for activating the carboxylic acid while coordinating the amine for nucleophilic attack. nih.gov Similarly, in copper-catalyzed C-H amidation, computational studies have revealed a switch in mechanism from an inner-sphere to an outer-sphere C-N bond formation depending on the steric bulk of the substrate. nih.govacs.org These insights are fundamental for designing next-generation catalysts with enhanced activity and selectivity for the synthesis and functionalization of complex molecules like this compound.

Emerging Research Directions and Future Outlook for N Benzyl 3 Phenylbenzamide

Exploration of Novel Therapeutic Indications (Pre-clinical Investigations)

Pre-clinical research into structurally related N-benzyl benzamide (B126) and N-phenylbenzamide derivatives has revealed a diverse range of biological activities, suggesting promising therapeutic avenues for N-benzyl 3-phenylbenzamide. These investigations provide a roadmap for future studies to determine its specific pharmacological profile.

Key therapeutic areas where related scaffolds have shown potential include:

Neurodegenerative Diseases: A series of N-benzyl benzamide derivatives have been identified as potent and selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an important target in advanced Alzheimer's disease. nih.gov In preclinical models, specific compounds demonstrated neuroprotective effects and the ability to reverse cognitive impairment, suggesting the N-benzyl benzamide core is a promising scaffold for developing treatments for Alzheimer's. nih.gov

Metabolic Syndrome: Dual-target ligands based on the N-benzylbenzamide structure have been designed to simultaneously modulate soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net This dual action offers a potential therapeutic strategy for the multifactorial components of metabolic syndrome, such as hypertension and diabetic conditions. researchgate.net

Infectious Diseases: N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org These compounds are thought to act by binding to the minor groove of the parasite's kinetoplast DNA (kDNA). nih.govacs.org Additionally, other analogues have shown in vitro activity against Enterovirus 71 (EV 71), highlighting the scaffold's potential for developing novel antiviral drugs. mdpi.com

Oncology: Researchers have synthesized and evaluated imidazole-based N-phenylbenzamide derivatives for their anticancer properties. nih.gov Certain derivatives exhibited significant cytotoxic activity against tested cancer cell lines, with computational studies suggesting they bind effectively to targets like the ABL1 kinase protein. nih.gov

Future pre-clinical studies on this compound would likely involve screening against these and other biological targets to identify novel therapeutic indications.

Table 1: Potential Therapeutic Indications and Biological Targets for the N-benzylbenzamide Scaffold

Therapeutic AreaBiological Target/Mechanism of ActionResearch Findings on Related Compounds
Alzheimer's Disease Butyrylcholinesterase (BChE) InhibitionDerivatives act as selective, sub-nanomolar inhibitors with neuroprotective effects. nih.gov
Metabolic Syndrome Dual sEH and PPARγ ModulationDesigned ligands show sub-micromolar modulation of both targets. researchgate.net
Parasitic Infections Kinetoplast DNA (kDNA) Minor Groove BindingAnalogues show micromolar to submicromolar activity against T. brucei, T. cruzi, and L. donovani. nih.gov
Viral Infections Inhibition of Enterovirus 71 ReplicationA 3-amino-N-(4-bromophenyl)-4-methoxybenzamide derivative was active at low micromolar concentrations. mdpi.com
Cancer ABL1 Kinase InhibitionImidazole-based derivatives show good cytotoxic activity (IC50 values of 7.5-11.1 μM) against cancer cell lines. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel protein targets for which the this compound structure may have a high binding affinity. nih.gov

De Novo Drug Design: Generative AI models can design novel analogues of this compound with optimized properties. nih.govcrimsonpublishers.com These tools can explore a vast chemical space to propose new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. d4-pharma.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activity of virtual this compound derivatives. nih.gov Deep learning models have shown significant advantages over traditional ML approaches for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of compounds with undesirable characteristics. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can devise novel and efficient synthetic routes for this compound and its derivatives, potentially identifying more cost-effective or sustainable pathways. nih.gov

By integrating these AI and ML approaches, researchers can more rapidly identify promising therapeutic applications, optimize molecular designs, and streamline the synthesis of this compound-based compounds.

Advanced Analytical Techniques for Research Samples in Complex Biological and Chemical Environments

The accurate detection and quantification of this compound and its potential metabolites in complex matrices like plasma, tissues, or reaction mixtures are crucial for its research and development. Advanced analytical techniques provide the necessary sensitivity and selectivity for these demanding applications.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like photodiode array (PDA) or ultraviolet/visible (UV/Vis) is a foundational technique for the separation and quantification of small molecules from complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique is the gold standard for bioanalysis. It combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.net LC-MS, particularly with high-resolution mass analyzers like quadrupole time-of-flight (Q-TOF), can be used for metabolite identification and pharmacokinetic studies of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives of this compound that are volatile or can be made volatile, GC-MS offers excellent chromatographic resolution and is a powerful tool for structural elucidation and impurity profiling. nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that serves as a valuable alternative or complement to HPLC. researchgate.net It requires minimal sample and solvent volumes and is particularly well-suited for the analysis of small quantities of material. Coupling CE with mass spectrometry (CE-MS) provides another powerful platform for analyzing research samples. researchgate.net

These advanced methods are essential for understanding the compound's behavior in biological systems, ensuring the purity of synthetic batches, and characterizing its chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-benzyl 3-phenylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, coupling 3-phenylbenzoyl chloride with benzylamine in anhydrous dichloromethane (DCM) under inert conditions (N₂) at 0–5°C, followed by triethylamine (TEA) as a base to neutralize HCl byproducts. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key factors : Temperature control minimizes side reactions (e.g., hydrolysis of the acyl chloride), while stoichiometric excess of benzylamine (~1.2 equiv) improves yields. Analytical techniques like TLC and NMR are critical for monitoring purity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Techniques :

  • X-ray crystallography (e.g., monoclinic P2₁/c space group, unit cell parameters: a = 25.0232 Å, b = 5.3705 Å) resolves stereochemistry and hydrogen-bonding networks .
  • Thermal analysis (DSC/TGA) determines melting points (e.g., 104–107°C) and decomposition profiles .
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry; aromatic protons typically appear as multiplet signals at δ 7.2–8.1 ppm .

Q. What biological targets are commonly associated with N-benzyl benzamide derivatives, and how are these activities validated?

  • Targets : Tubulin polymerization inhibition (antitumor activity) and acetylcholinesterase (AChE) inhibition (neurodegenerative disease applications) .
  • Validation :

  • In vitro assays : Microtubule destabilization evaluated via fluorescence-based polymerization kits (e.g., Cytoskeleton Inc.) .
  • Enzyme kinetics : IC₅₀ values determined using Ellman’s method for AChE inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antitumor activity of this compound derivatives?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide para-position to enhance tubulin binding .
  • Modify the benzyl group with heterocycles (e.g., pyridine) to improve solubility and blood-brain barrier penetration .
    • Data interpretation : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant trends .

Q. What challenges arise in removing the N-benzyl protecting group during synthetic modifications, and how can they be mitigated?

  • Issue : Traditional hydrogenolysis (Pd/C, H₂) fails due to competing reduction of aromatic rings or furan moieties in complex derivatives .
  • Solutions :

  • Use alternative catalysts (e.g., Pd(OH)₂/C) under mild H₂ pressure (1–2 atm).
  • Employ non-reductive methods: Lewis acids (BF₃·Et₂O) in dichloroethane at reflux .

Q. How can researchers resolve contradictions in biochemical data, such as conflicting enzyme inhibition results across studies?

  • Strategies :

  • Validate assay conditions (e.g., pH, ionic strength) using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Perform molecular docking (AutoDock Vina) to identify binding pose discrepancies caused by crystallographic vs. solution-state conformers .

Q. What methodologies elucidate the mechanism of action for this compound in bacterial proliferation inhibition?

  • Pathway analysis : Target enzymes like acps-pptase (involved in lipid A biosynthesis) via competitive inhibition assays with radiolabeled substrates (³²P-ATP) .
  • Omics integration : RNA-seq to identify downregulated pathways (e.g., peptidoglycan biosynthesis) in treated bacterial cultures .

Q. How can computational tools predict the pharmacokinetic properties of novel this compound analogs?

  • Models :

  • ADMET prediction : SwissADME or ADMETlab 2.0 estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .
  • MD simulations (GROMACS) : Assess binding stability to tubulin over 100 ns trajectories .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution reactions of this compound?

  • Guidelines :

  • Use directing groups (e.g., -OMe) at meta-positions to favor nitration at the para-position.
  • Lewis acid catalysts (FeCl₃) enhance electrophile activation in Friedel-Crafts alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.